molecular formula C42H32O9 B12785541 Suffruticosol B CAS No. 220936-87-8

Suffruticosol B

Cat. No.: B12785541
CAS No.: 220936-87-8
M. Wt: 680.7 g/mol
InChI Key: MBGBQHRAJPLAPN-BTJJUUGGSA-N
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Preparation Methods

Suffruticosol B can be isolated from the methanolic extracts of Paeonia suffruticosa. The extraction process involves the use of high concentrations of methanol to obtain a pure form of the compound.

Chemical Reactions Analysis

Suffruticosol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Suffruticosol B exerts its effects by inducing intracellular signal transduction, leading to the expression of nuclear RUNX2. This process enhances alkaline phosphatase enzyme activities, bone matrix calcification, and expression levels of non-collagenous proteins. The compound also stimulates differentiation, increases autophagy proteins and autophagosomes, and enhances osteoblast adhesion and transmigration on the extracellular matrix .

Comparison with Similar Compounds

Suffruticosol B is unique among stilbenes due to its specific pharmacological effects. Similar compounds include resveratrol, piceatannol, and pterostilbene, which also exhibit anticancer and anti-inflammatory properties. this compound’s ability to promote osteoblast differentiation and bone formation sets it apart from these other stilbenes .

Properties

CAS No.

220936-87-8

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

(1R,2R,3R,9S,10R,17S)-3-(3,5-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)38-31(50)18-32-39-37(42(51-32)21-5-11-25(45)12-6-21)29-16-28(48)17-30(49)36(29)34(40(33)41(38)39)20-3-9-24(44)10-4-20/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37+,40+,42+/m0/s1

InChI Key

MBGBQHRAJPLAPN-BTJJUUGGSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H]3[C@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Origin of Product

United States

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